4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine
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Overview
Description
4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound with a unique structure that includes a quinazoline ring.
Preparation Methods
The synthesis of 4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine can be achieved through several routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup . Another method involves the use of α-pinene as a starting material, followed by addition, oxidation, and condensation with aromatic aldehydes to form intermediate compounds, which are then reacted with guanidine hydrochloride under t-BuOK catalysis .
Chemical Reactions Analysis
4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it has shown high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase in Mycobacterium tuberculosis . These interactions inhibit the activity of these enzymes, thereby exerting its antitubercular effects.
Comparison with Similar Compounds
4-Methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-yl thiophene-2-carboxylate: This compound has a similar quinazoline ring structure but with different substituents.
N-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazolin-4-amine: Another derivative with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C9H13N3S |
---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
4-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C9H13N3S/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H2,1H3,(H2,10,11,12) |
InChI Key |
QOTLEYWCBLKNDC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1CCCC2)N |
Origin of Product |
United States |
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